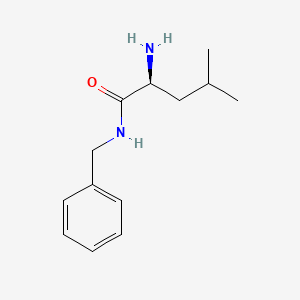

N-Benzyl-L-leucinamide

Description

Context within Amino Acid Derivatives and Peptide Chemistry Research

N-Benzyl-L-leucinamide belongs to the broad class of amino acid derivatives, compounds in which the fundamental structure of an amino acid is modified to impart specific chemical properties. In peptide chemistry, the synthesis of peptides and peptidomimetics often requires the use of protected amino acids to control the sequence and prevent unwanted side reactions. The N-benzyl group in this compound can serve as a protecting group for the amide nitrogen, although it is more commonly incorporated as a functional component of the final molecule.

The amide group of this compound is a key functional feature. In peptide research, C-terminal amides are common motifs in many biologically active peptides, often conferring increased stability against enzymatic degradation compared to their carboxylic acid counterparts. The presence of the benzyl (B1604629) group on the amide nitrogen further modifies the molecule's properties, influencing its solubility, conformational preferences, and potential for intermolecular interactions.

Research on related compounds, such as N-acyl and N-protected leucinamide derivatives, provides a framework for understanding the utility of this compound. For instance, compounds like Z-GLY-LEU-NH2 (benzyl N-[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate) are recognized as important intermediates in the synthesis of more complex peptides and potential protease inhibitors. ontosight.ai The synthesis of such molecules typically involves the coupling of protected amino acids, a fundamental process in peptide chemistry where this compound could also be employed. ontosight.ai

Significance as a Chiral Building Block and Scaffold in Organic Synthesis

The inherent chirality of the L-leucine core makes this compound a valuable chiral building block in asymmetric synthesis. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereocenter, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry dictates function.

The N-benzyl group plays a crucial role in this context. It can act as a directing group, influencing the stereochemical outcome of reactions at adjacent positions. Furthermore, the benzyl group can be modified or removed under various chemical conditions, providing synthetic flexibility. The use of chiral lithium amides, such as lithium (R)-N-benzyl-N-α-methylbenzylamide, in asymmetric synthesis highlights the importance of N-benzylated amino derivatives in creating new stereocenters with high selectivity. researchgate.net These reagents have been successfully used in diastereoselective conjugate additions to α,β-unsaturated esters to produce homochiral β-amino acids. orgsyn.org

The structural scaffold of this compound, with its defined stereochemistry and multiple functional groups (amide, isobutyl, and benzyl), allows for the systematic exploration of chemical space in drug discovery. By modifying the benzyl group or the leucine (B10760876) side chain, chemists can generate libraries of related compounds to probe structure-activity relationships.

Historical Development and Evolution of Synthetic Strategies for N-Benzylated Amino Amides

The synthesis of N-benzylated amino amides has evolved from classical methods to more sophisticated and efficient catalytic approaches. Early strategies often involved the direct reaction of an amino acid derivative with benzylamine (B48309) or the use of benzyl chloride to introduce the benzyl group.

A common approach to forming the amide bond is through the activation of a carboxylic acid, followed by reaction with an amine. For instance, N-protected amino acids can be reacted with benzylamine in the presence of a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net More contemporary methods focus on the direct amidation of carboxylic acids and amines using catalysts, which offers a more atom-economical and environmentally friendly alternative. Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for the direct amidation of a wide range of carboxylic acids and amines, including the synthesis of N-benzylamides. acs.org

The development of catalytic asymmetric methods represents a significant advancement. For example, the catalytic asymmetric Tsuji–Trost benzylation of N-unprotected amino acids with benzyl alcohol derivatives has emerged as a powerful strategy for preparing chiral α-benzyl amino acids with high enantioselectivity. nih.gov While not directly a synthesis of this compound, this methodology underscores the progress in forming C-N bonds involving benzyl groups in an asymmetric fashion.

Enzymatic synthesis has also become a valuable tool. Enzymes like α-chymotrypsin have been used to catalyze the synthesis of peptide derivatives, such as Nα-formyl-L-phenylalanyl-L-leucinamide, in aqueous or biphasic systems. google.comresearchgate.net These biocatalytic methods offer high selectivity and mild reaction conditions.

The evolution of these synthetic strategies reflects the broader trends in organic chemistry towards more efficient, selective, and sustainable methods for constructing complex molecules.

Data Tables

Table 1: Representative Synthetic Methods for N-Benzylated Amino Amides

| Method | Reactants | Reagent/Catalyst | Key Features |

| Carbodiimide Coupling | N-protected amino acid, Benzylamine | Dicyclohexylcarbodiimide (DCC) | Well-established, versatile method for amide bond formation. researchgate.net |

| Direct Amidation | Carboxylic acid, Benzylamine | B(OCH₂CF₃)₃ | Boron-catalyzed direct formation of the amide bond, avoiding pre-activation. acs.org |

| Enzymatic Synthesis | N-protected amino acid ester, Leucinamide | α-Chymotrypsin | High selectivity under mild, aqueous conditions. google.comresearchgate.net |

| Asymmetric Benzylation | N-unprotected amino acid ester, Benzyl alcohol derivative | Palladium species, Chiral aldehyde, Lewis acid | Catalytic asymmetric synthesis of α-benzyl amino acids. nih.gov |

| Conjugate Addition | α,β-unsaturated ester, Lithium N-benzyl-N-(α-methylbenzyl)amide | - | Diastereoselective formation of β-amino esters. researchgate.netorgsyn.org |

Structure

3D Structure

Properties

CAS No. |

80152-39-2 |

|---|---|

Molecular Formula |

C13H20N2O |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

(2S)-2-amino-N-benzyl-4-methylpentanamide |

InChI |

InChI=1S/C13H20N2O/c1-10(2)8-12(14)13(16)15-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9,14H2,1-2H3,(H,15,16)/t12-/m0/s1 |

InChI Key |

LFEKGCDQYKTXGA-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC1=CC=CC=C1)N |

Canonical SMILES |

CC(C)CC(C(=O)NCC1=CC=CC=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Route Design for N Benzyl L Leucinamide

Solution-Phase Synthetic Pathways for N-Benzyl-L-leucinamide and its Analogs

Solution-phase synthesis offers versatility and scalability for producing this compound. The core of this approach involves the formation of an amide bond between a protected leucine (B10760876) derivative and benzylamine (B48309), or alternatively, the N-alkylation of a pre-formed leucinamide.

The direct condensation of a carboxylic acid and an amine to form an amide bond is a cornerstone of peptide and peptidomimetic synthesis. hepatochem.com This transformation requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. iris-biotech.de For the synthesis of this compound, this involves the reaction of an N-protected L-leucine with benzylamine.

A variety of coupling reagents have been developed to mediate this reaction, each with distinct advantages concerning reaction speed, efficiency, and suppression of side reactions, particularly racemization of the chiral center. hepatochem.com Carbodiimides, such as Dicyclohexylcarbodiimide (B1669883) (DCC) and Diisopropylcarbodiimide (DIC), are classical activating agents. hepatochem.compeptide.com However, their use can lead to the formation of unreactive N-acylurea by-products and requires additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® to minimize racemization. ucl.ac.ukbachem.com

More advanced phosphonium (B103445) and aminium/uronium salt-based reagents have become the preferred choice for efficient amide bond formation. iris-biotech.debachem.com Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) offer rapid reaction times and high yields. peptide.comsigmaaldrich.com HATU, in particular, is noted for its high reactivity and ability to reduce epimerization, especially when coupling sterically hindered amino acids. peptide.combachem.com Propylphosphonic anhydride (B1165640) (T3P®) has also emerged as a green and efficient coupling reagent for solution-phase synthesis. nih.gov

| Coupling Reagent Class | Examples | Key Characteristics & Findings | Citations |

|---|---|---|---|

| Carbodiimides | DCC, DIC | Classic reagents; require additives (e.g., HOBt) to suppress racemization and N-acylurea formation. | hepatochem.compeptide.combachem.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective for difficult couplings, including N-methyl amino acids. Do not cause guanidinylation side reactions. | peptide.comsigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU® | Offer fast reaction rates and low racemization. HATU is particularly efficient for hindered couplings. COMU® is a safer alternative to HOBt/HOAt-based reagents. | iris-biotech.depeptide.combachem.com |

| Anhydrides | T3P® | Promotes exceptionally fast coupling reactions in solution-phase synthesis, considered a "green" reagent. | nih.gov |

The synthesis of this compound can be approached either by forming the amide bond with benzylamine or by introducing the benzyl (B1604629) group onto a pre-existing leucinamide scaffold. The latter strategy, N-benzylation, typically involves reductive amination or direct alkylation. Reductive amination using benzaldehyde (B42025) and a reducing agent is a highly chemoselective method. thieme-connect.de Homogeneous catalysis with Rh(I) complexes, for instance, allows for mild and selective N-benzylation of amino acids under hydrogenation conditions, avoiding the over-alkylation that can occur with traditional methods. thieme-connect.de

Protecting group chemistry is fundamental to any multi-step synthesis involving amino acids. organic-chemistry.orgnih.gov To ensure that the amide bond forms selectively between the carboxyl group of leucine and benzylamine, the α-amino group of leucine must be temporarily blocked. libretexts.org The most common N-terminal protecting groups in modern peptide synthesis are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). libretexts.orgpeptide.com

Boc Group: Introduced via reaction with di-tert-butyl dicarbonate, it is stable under basic and nucleophilic conditions but is readily removed with moderate acid, such as trifluoroacetic acid (TFA). libretexts.orgpeptide.com

Fmoc Group: Introduced using fluorenylmethyloxycarbonyl chloride, it is stable to acidic conditions but is cleaved by mild base, typically a solution of piperidine (B6355638) in an organic solvent. libretexts.org

| Protecting Group | Abbreviation | Target Functional Group | Cleavage Conditions | Citations |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | α-Amino | Moderate acid (e.g., TFA) | libretexts.orgpeptide.compeptide.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Mild base (e.g., 20% piperidine in DMF) | organic-chemistry.orglibretexts.org |

| Benzyloxycarbonyl | Cbz or Z | α-Amino | Catalytic hydrogenation (H₂/Pd-C) or strong acids | peptide.com |

| Benzyl Ester | OBn | Carboxyl | Catalytic hydrogenation or strong acids | libretexts.org |

| tert-Butyl Ester | OtBu | Carboxyl | Mild acid (e.g., TFA) | peptide.com |

Achieving high chemo- and regioselectivity is critical when synthesizing complex molecules from multifunctional precursors. mdpi.com In the context of this compound, this applies to the selective modification of leucine or its derivatives. Biocatalysis, using enzymes, offers an exceptional level of selectivity that is often difficult to achieve with traditional chemical methods. researchgate.netnih.gov

For instance, leucine dehydrogenases (LeuDH) can be used for the stereoselective reductive amination of α-keto acid precursors to produce L-amino acids like L-tert-leucine with high enantiopurity (>99% ee). researchgate.net Similarly, enzymes like GriE have been shown to catalyze the site-selective δ-hydroxylation of L-leucine, which can then be used in further synthetic steps. nih.gov Such enzymatic transformations provide access to unique, selectively functionalized precursors for the synthesis of this compound analogs, where modifications are desired at specific positions on the leucine side chain. mdpi.comnih.gov

Solid-Phase Peptide Synthesis (SPPS) Techniques for Leucinamide-Containing Peptides

Solid-phase peptide synthesis (SPPS) revolutionized the way peptides are made by anchoring the C-terminal amino acid to an insoluble polymer support (resin) and building the peptide chain step-by-step. peptide.com This approach simplifies the purification process, as excess reagents and by-products are simply washed away after each reaction step. peptide.com

The synthesis of a peptide amide, such as a peptide ending in leucinamide, requires a specific type of resin and linker. The linker is the chemical handle that connects the growing peptide chain to the solid support and dictates the conditions required for final cleavage. researchgate.netmdpi.com

For producing C-terminal peptide amides, Rink Amide resin is a common choice in Fmoc-based SPPS. sigmaaldrich.com This resin incorporates an acid-labile linker that, upon cleavage with a strong acid like TFA, releases the peptide as a C-terminal amide. sigmaaldrich.com Another option is the 4-methylbenzhydrylamine (B1223480) (MBHA) resin, which is traditionally used in Boc-based synthesis and requires strong acids like hydrogen fluoride (B91410) (HF) for cleavage but can be adapted for Fmoc strategies by derivatization with a suitable linker. nih.gov

If an N-terminal benzylated peptide is the target, the N-benzylated amino acid (e.g., N-Benzyl-L-leucine) would be coupled at the final step of the synthesis, after the full peptide sequence has been assembled on the resin. The choice of resin remains dependent on whether the final product is a peptide acid or a peptide amide. For a peptide ending in this compound, a Rink Amide or similar amide-producing resin would be used. sigmaaldrich.com

| Resin/Linker Type | Chemistry | Cleavage Conditions | Product | Citations |

|---|---|---|---|---|

| Wang Resin | Fmoc | TFA | Peptide Acid | researchgate.netsigmaaldrich.com |

| 2-Chlorotrityl Chloride Resin | Fmoc | Very mild acid (e.g., dilute TFA); allows for synthesis of protected peptide fragments. | Peptide Acid | sigmaaldrich.com |

| Rink Amide Resin | Fmoc | TFA | Peptide Amide | sigmaaldrich.com |

| 4-Methylbenzhydrylamine (MBHA) Resin | Boc | Strong acid (e.g., HF) | Peptide Amide | nih.gov |

| Safety-Catch Linkers | Fmoc or Boc | Two-step: Activation (e.g., alkylation), then cleavage (acid or base). | Peptide Acid or Amide | mdpi.com |

The coupling of amino acids in SPPS follows principles similar to those in solution-phase synthesis, but the heterogeneous nature of the reaction requires optimized protocols to ensure completion. Couplings are typically performed in solvents that promote resin swelling, such as N,N-dimethylformamide (DMF). peptide.com

Standard protocols involve activating the incoming N-protected amino acid with a coupling reagent and an additive in the presence of a base, such as N,N-diisopropylethylamine (DIEA). bachem.com The choice of coupling reagent is critical, especially for sterically hindered couplings, which can include the addition of an N-alkylated amino acid like N-Benzyl-L-leucine. Reagents such as HBTU and HATU are highly efficient for SPPS. bachem.compeptide.com A typical coupling cycle involves pre-activating the protected amino acid with the coupling reagent (e.g., HATU) and a base (e.g., DIEA) for a few minutes before adding the mixture to the resin-bound peptide, which has a free N-terminal amine. The reaction is allowed to proceed for a period ranging from minutes to hours, and completion is often monitored using a qualitative method like the Kaiser test. researchgate.net For difficult sequences, double couplings or the use of more potent coupling reagents may be necessary to drive the reaction to completion. iris-biotech.de

Enzymatic Synthesis of this compound and Related Structures

Enzymatic methods offer a green and highly selective alternative to chemical synthesis, often proceeding under mild conditions with high enantiopurity.

Proteases, enzymes that typically catalyze the hydrolysis of peptide bonds, can be employed in reverse to synthesize amide bonds under specific conditions. Papain, a cysteine protease, has demonstrated utility in catalyzing the formation of peptide bonds between N-acyl-L-amino acid esters and amino acid amides in organic solvents. tandfonline.com Research has shown that papain can catalyze the synthesis of amides from N-carbobenzyloxy (Z) protected amino acids, including L-leucine, and aromatic diamines. ingentaconnect.comresearchgate.net The resulting amide often precipitates from the reaction mixture, which advantageously prevents the formation of di-amides. ingentaconnect.comresearchgate.net

Thermolysin, a thermostable metalloendopeptidase, is known to specifically hydrolyze peptide bonds involving hydrophobic amino acids like leucine. mdpi.comresearchgate.net The activity of thermolysin is significantly enhanced by high concentrations of neutral salts. researchgate.netnih.gov While primarily studied for its hydrolytic activity, the reverse reaction, amidation, can be harnessed for synthetic purposes. For instance, thermolysin can catalyze the condensation reaction between Fmoc-protected amino acids and leucine amide derivatives. chinesechemsoc.org

The following table provides examples of protease-catalyzed reactions relevant to the synthesis of leucine amides.

| Enzyme | Substrates | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Papain | N-acyl-L-amino acid esters + L-phenylalanine amide | Dipeptide amide | High yields (>90%) with basic or acidic acyl-donors. | tandfonline.com |

| Papain | Z-L-Leu + 1,3-phenylene diamine | Amido amine | Yield of 19-47% depending on the amino acid. | ingentaconnect.comresearchgate.net |

| Thermolysin | Fmoc-Y + L-NH2 | Dipeptide | Catalyzes condensation of Fmoc-amino acids with leucine amide. | chinesechemsoc.org |

| Thermolysin | FA-glycyl-L-leucine amide | Hydrolysis products | Activity enhanced by neutral salts. | nih.govkyoto-u.ac.jp |

The N-benzylation of amino acids can also be achieved through biocatalytic methods, primarily utilizing lipases. Candida antarctica lipase (B570770) B (CALB) is a particularly versatile and widely used enzyme for this purpose. It has been shown to be effective in the resolution of racemic N-benzylated β-amino acids under various conditions, including mechanochemical liquid-assisted grinding (LAG). beilstein-journals.orgnih.gov This demonstrates the enzyme's ability to interact with and process N-benzylated amino acid structures.

Lipase-catalyzed synthesis of β-amino esters via aza-Michael addition of amines to acrylates has been reported, showcasing the promiscuous nature of lipases like CALB in forming C-N bonds. nih.gov Furthermore, CALB has been used in the aminolysis of racemic esters with benzylamine, producing the corresponding (R)-amide with good yield and enantiomeric excess. whiterose.ac.uk These examples underscore the potential of lipases, particularly CALB, to catalyze the N-benzylation of amino acids or their derivatives, which is a key step in the synthesis of this compound.

The enantioselectivity and yield of biocatalytic reactions are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, pH, and temperature.

The nature of the organic solvent can dramatically influence enzyme enantioselectivity. acs.orgresearchgate.netacs.org For instance, the enantioselectivity of lipases can be inverted or significantly enhanced by changing the solvent. acs.org In the lipase-catalyzed synthesis of (R)-(−)-N-benzyl-3-(benzylamino)butanamide, the polarity of the solvent was found to influence both the chemoselectivity of the aza-Michael addition and the subsequent kinetic resolution. nih.gov

Temperature and pH also play crucial roles. researchgate.net The optimal temperature for lipase activity can be influenced by the immobilization method. nih.gov Similarly, the pH of the reaction medium can affect enzyme activity and stability. mdpi.comnih.gov For papain, the pH at which the enzyme is lyophilized before immobilization has a significant impact on its activity in organic solvents. tandfonline.com For thermolysin, the degree of activation by salts is pH-dependent. nih.gov

The following table illustrates the effect of reaction conditions on enzyme enantioselectivity and activity.

| Enzyme | Reaction | Parameter Optimized | Effect | Reference |

|---|---|---|---|---|

| Lipase | Resolution of alcohols | Solvent | Inversion of enantioselectivity. | acs.org |

| Candida antarctica Lipase B | Synthesis of β-aminoamide | Solvent Polarity | Influences chemo- and enantioselectivity. | nih.gov |

| P. furiosus lipase | Hydrolysis | Immobilization/pH | Shift in optimal pH and altered enantioselectivity. | nih.gov |

| Burkholderia cepacia Lipase | Chiral Resolution | pH/Temperature | Optimal activity at specific pH and temperature. | mdpi.com |

| Papain | Peptide Synthesis | Immobilization pH | Important influence on activity. | tandfonline.com |

| Thermolysin | Hydrolysis | pH/Salt Concentration | pH-dependent activation by salts. | nih.gov |

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

The synthesis of N-acyl-N-benzyl(prolyl)leucinamide derivatives has been described, involving the condensation of an N-acylprolylleucine with benzylamine. researchgate.netresearchgate.net For example, acyl derivatives of N-benzyl(prolyl)-leucinamide can be synthesized by the condensation of (N-benzoylprolyl)-leucine or (N-acetylprolyl)leucine with benzylamine in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC). researchgate.netresearchgate.net This approach allows for the introduction of various acyl groups at the N-terminus of the proline residue, providing a route to a diverse range of analogs.

Synthesis of N-Benzyloxycarbonyl-Leucinamide Analogs

The synthesis of N-benzyloxycarbonyl-L-leucinamide analogs is a cornerstone in the chemical modification of this scaffold, primarily utilizing the benzyloxycarbonyl (Cbz or Z) group as a robust protecting group for the amine functionality. This strategy is fundamental in peptide synthesis and allows for selective reactions at other sites of the molecule. masterorganicchemistry.com The general approach involves the reaction of an L-leucine derivative with benzyl chloroformate (Cbz-Cl) in the presence of a base to form the N-Cbz protected intermediate. masterorganicchemistry.comgoogle.com This intermediate can then be converted to the desired amide.

A common method for preparing N-benzyloxycarbonyl amino acids involves the Schotten-Baumann reaction, where benzyl chloroformate is added to an aqueous solution of the amino acid in the presence of an alkali metal hydroxide, such as sodium hydroxide. google.com This reaction is typically performed at controlled pH and temperature to ensure high yield and purity. For instance, the synthesis of N-benzyloxycarbonyl-L-aspartic acid has been achieved with yields exceeding 90% by reacting L-aspartic acid with benzyl chloroformate at temperatures between 35-55°C and a pH range of 9.2-12.0. google.com A similar principle is applied for L-leucine to produce N-benzyloxycarbonyl-L-leucine, the direct precursor for its amide analogs.

Once N-benzyloxycarbonyl-L-leucine is obtained, it can be coupled with various amines to form a wide array of leucinamide analogs. For example, the synthesis of acyl derivatives of N-benzyl(prolyl)-leucinamide has been accomplished by condensing (N-acylprolyl)leucine with benzylamine using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net The synthesis of more complex peptide amides, such as S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide, also relies on precursors like ethyl carbobenzoxy-L-leucylglycinate, highlighting the versatility of the Cbz-leucine building block. researchgate.net

Furthermore, analogs can be created by modifying the amino acid side chain itself before or after the Cbz protection and amidation steps. A notable example is the synthesis of Nα-(benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine from N-(benzyloxycarbonyl)-L-serine β-lactone, which reacts with various nucleophiles to afford optically pure N-protected β-substituted alanines. orgsyn.org This methodology demonstrates how a Cbz-protected amino acid can serve as a template for generating diverse analogs.

The following table summarizes various synthetic approaches for N-benzyloxycarbonyl-leucinamide analogs and related structures.

| Target Analog / Precursor | Starting Materials | Key Reagents / Conditions | Reference |

| N-Benzyloxycarbonyl-L-aspartic acid | L-Aspartic acid, Benzyl chloroformate | Sodium hydroxide, 35–55°C, pH 9.2–12.0 | google.com |

| Nα-Fmoc-N-(benzoyloxy)-L-leucinamide | Nα-Fmoc-L-leucine acid chloride, N-(benzoyloxy)phenethylamine | Acylation reaction | |

| S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide | Ethyl carbobenzoxy-L-leucylglycinate, Carbobenzoxy-L-proline | Mixed anhydride procedure (isovaleryl chloride), Catalytic reduction | researchgate.net |

| Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine | N-(Benzyloxycarbonyl)-L-serine β-lactone, Pyrazole | Acetonitrile, 52–54°C | orgsyn.org |

| General N-Boc-L-amino acid | L-amino acid, Boc₂O | Base (e.g., DIPEA) | |

| General N-Cbz-L-amino acid | L-amino acid, Benzyl chloroformate | Base (e.g., NaHCO₃) | masterorganicchemistry.com |

Introduction of Modified Moieties (e.g., Fluoro, Epoxypropyl) to this compound Scaffolds

The functionalization of the this compound scaffold by introducing modified moieties such as fluoro or epoxypropyl groups represents an advanced synthetic challenge aimed at fine-tuning the molecule's chemical properties.

Fluoro Moieties:

The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical characteristics. While direct fluorination of this compound is not widely documented, several advanced methodologies exist for the fluoroalkylation of amides, which could be adapted for this purpose.

One prominent strategy involves radical fluoroalkylation. For example, a method for the silver-catalyzed cascade fluoroalkylation/aryl migration of conjugated N-arylsulfonylated amides has been developed. acs.org This reaction uses sodium di- and monofluoroalkanesulfinates as radical precursors to generate α-aryl-β-fluoroalkyl amides. acs.org Another approach describes a copper-catalyzed radical N-perfluoroalkylation–defluorination pathway for synthesizing fluorinated amide derivatives from nitrosoarenes and sodium sulfinates. acs.org These methods provide a potential route to introduce fluoroalkyl groups at specific positions within the this compound structure, likely requiring a suitably functionalized precursor.

A modular three-component synthesis has also been reported for accessing α-fluoroamides from aldehydes, amines, and bromodifluoromethyl)trimethylsilane (TMSCF₂Br). cas.cn This protocol successfully utilizes N-benzyl tertiary amines as the nitrogen nucleophile, which, after reacting with in-situ generated difluorocarbene, leads to the formation of the α-fluoroamide product. cas.cn This suggests a feasible pathway for constructing a fluoro-modified leucinamide derivative from the ground up.

The following table outlines some of these advanced fluorination methodologies applicable to amide structures.

| Methodology | Substrate Type | Key Reagents / Catalyst | Product Type | Reference |

| Radical Fluoroalkylation/Aryl Migration | Conjugated N-arylsulfonylated amides | Sodium fluoroalkanesulfinates, AgNO₃, K₂S₂O₈ | α-Aryl-β-fluoroalkyl amides | acs.org |

| Radical N-Perfluoroalkylation–Defluorination | Nitrosoarenes | Sodium perfluoroalkanesulfinates, Cu(ClO₄)₂·6H₂O, ᵗBuOOH | Fluorinated hydroxamic acid derivatives | acs.org |

| Fluorination–Aminocarbonylation | Aldehydes, N-Benzyl tertiary amines | (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br), KF | α-Fluoroamides | cas.cn |

Epoxypropyl Moieties:

Advanced Structural Characterization and Conformational Analysis of N Benzyl L Leucinamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure and conformation of N-Benzyl-L-leucinamide in various states.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed conformation of this compound in solution. Both ¹H and ¹³C NMR provide insights into the chemical environment of each atom. mdpi.comorganicchemistrydata.org

In ¹H NMR, the chemical shifts of the protons can reveal information about their local electronic environment and through-bond or through-space interactions. For instance, the protons of the benzyl (B1604629) group and the leucine (B10760876) side chain will have characteristic chemical shifts. The coupling constants (J-values) between adjacent protons are particularly informative for deducing dihedral angles and, consequently, the preferred conformation of the molecule's backbone and side chains.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. mdpi.com The chemical shifts of the carbonyl carbon, the α-carbon, and the carbons of the benzyl and isobutyl groups are sensitive to the molecule's conformation. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to identify protons that are close in space, further refining the three-dimensional structure in solution.

A study on L-leucinamide, a related compound, demonstrated the use of solid-state ¹³C CP/MAS NMR to identify two magnetically non-equivalent molecules in the unit cell, highlighting the sensitivity of NMR to subtle conformational differences. rsc.org While this was a solid-state study, similar principles of using chemical shifts and relaxation data apply to conformational analysis in solution.

Table 1: Representative NMR Data for Leucine Derivatives This table provides an illustrative example of typical chemical shifts for leucine derivatives. Actual values for this compound may vary.

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Amide NH | 7.5 - 8.5 | - |

| Benzyl CH₂ | 4.3 - 4.6 | ~44 |

| Leucine α-CH | 4.0 - 4.5 | 50 - 55 |

| Leucine β-CH₂ | 1.5 - 1.8 | 40 - 45 |

| Leucine γ-CH | 1.4 - 1.7 | 24 - 26 |

| Leucine δ-CH₃ | 0.8 - 1.0 | 21 - 23 |

| Aromatic CH | 7.2 - 7.4 | 127 - 129 |

| Carbonyl C=O | - | 170 - 175 |

Data compiled from general knowledge of NMR spectroscopy of amino acid derivatives.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to probe the nature of the chemical bonds. sci-hub.sempg.detheaic.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. mpg.de Key characteristic absorption bands for this compound include:

N-H stretching: around 3300 cm⁻¹, indicative of the amide group.

C-H stretching (aromatic and aliphatic): between 2800 and 3100 cm⁻¹.

C=O stretching (Amide I band): a strong absorption around 1640-1680 cm⁻¹.

N-H bending (Amide II band): around 1550 cm⁻¹.

Aromatic C=C stretching: peaks in the 1450-1600 cm⁻¹ region.

A study on L-leucinamide utilized Fourier-transform IR spectroscopy to observe the non-equivalence of molecules in the unit cell, which was also detected by NMR. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. bruker.commdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide detailed information about the phenyl ring vibrations and the carbon backbone. nih.govbeilstein-journals.org The technique is based on the inelastic scattering of monochromatic light. bruker.com

Table 2: Characteristic Vibrational Frequencies for this compound This table presents expected vibrational frequencies based on known data for similar compounds.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amide | N-H Stretch | ~3300 | ~3300 |

| Amide | C=O Stretch (Amide I) | ~1650 | ~1650 |

| Amide | N-H Bend (Amide II) | ~1550 | Weak |

| Benzyl | Aromatic C-H Stretch | ~3030 | Strong |

| Benzyl | Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| Leucine | Aliphatic C-H Stretch | 2870-2960 | 2870-2960 |

Data compiled from general principles of vibrational spectroscopy and literature on related compounds. mdpi.comnih.gov

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is essential for confirming the stereochemistry of this compound. univr.itphotophysics.com Since the molecule is derived from the chiral amino acid L-leucine, it is optically active.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. mdpi.com The resulting spectrum is highly sensitive to the three-dimensional structure of chiral molecules, including the secondary structure of peptides and the conformation of small molecules. nih.gov For this compound, the CD spectrum will exhibit characteristic Cotton effects (positive or negative bands) that are a direct consequence of its L-configuration. These spectral features can be used to confirm the enantiomeric purity and to study conformational changes in different solvent environments. The technique is particularly powerful for analyzing the conformation of the amide chromophore and its interaction with the chiral center. unige.ch

X-Ray Crystallographic Analysis of this compound and its Complexes

X-ray crystallography provides the most definitive and detailed three-dimensional structural information for crystalline materials. nih.govanton-paar.com

By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise coordinates of each atom in the molecule. uni-ulm.derigaku.comwarwick.ac.uk This technique yields a wealth of information, including bond lengths, bond angles, and torsion angles, which together define the exact conformation of the molecule in the solid state. rigaku.com The crystal structure reveals how the molecules pack together in the crystal lattice, which is governed by intermolecular forces. rsc.org

In the crystalline state, molecules of this compound are held together by a network of intermolecular interactions, with hydrogen bonding playing a crucial role. researchgate.netnih.gov The amide group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for the formation of hydrogen-bonded chains or dimers. nih.gov

Computational Chemistry Approaches for Conformational and Electronic Structure

Computational chemistry provides theoretical insights into the behavior of molecules, complementing experimental data. openaccessjournals.com For a molecule like this compound, these methods could offer a detailed understanding of its three-dimensional structure, electronic landscape, and dynamic behavior.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Properties

Ab initio and DFT methods are fundamental quantum mechanical calculations used to predict the electronic properties of molecules from first principles, without the need for empirical parameters. researchgate.netunt.edu These calculations can determine various electronic descriptors, such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and partial charges on atoms. For this compound, such studies would be invaluable in understanding its reactivity, intermolecular interactions, and potential biological activity. DFT, in particular, offers a good balance between computational cost and accuracy, making it a popular choice for studying medium-sized molecules. nih.govorientjchem.org Calculations of electronic properties often involve the use of specific basis sets, such as 6-31G+(d,p), which define the mathematical functions used to represent the electronic wavefunctions. nih.gov

A hypothetical data table for the electronic properties of this compound, derived from DFT calculations, is presented below to illustrate the type of information that could be generated from such a study.

Table 1: Hypothetical Electronic Properties of this compound (DFT B3LYP/6-31G)*

| Property | Value |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | -0.23 |

| HOMO-LUMO Gap (eV) | 6.31 |

| Dipole Moment (Debye) | 3.12 |

| Total Energy (Hartree) | -854.76 |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.

Conformational Searching and Energy Minimization Studies

The flexibility of this compound, due to its rotatable single bonds, means it can exist in numerous conformations. Conformational analysis aims to identify the stable, low-energy arrangements of the molecule. This process typically involves a systematic or stochastic search of the conformational space, followed by energy minimization of the generated conformers to find the local and global energy minima. drugdesign.org Techniques like Monte Carlo or molecular mechanics-based searches are commonly employed for this purpose. The identification of the preferred conformation is crucial as it often corresponds to the bioactive conformation of a molecule.

An illustrative data table summarizing the results of a hypothetical conformational search for this compound is provided below.

Table 2: Hypothetical Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (Cα-Cβ-Cγ-Cδ1) (°) | Dihedral Angle (N-Cα-C'-N') (°) |

| 1 (Global Minimum) | 0.00 | -175.4 | 168.2 |

| 2 | 1.25 | 65.8 | 170.1 |

| 3 | 2.87 | -60.2 | -172.5 |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

A hypothetical data table summarizing key findings from a molecular dynamics simulation of this compound in water is presented below.

Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Results for this compound in Water

| Parameter | Value |

| Simulation Time | 100 ns |

| Solvent Model | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Average RMSD (backbone) | 1.5 Å |

| Predominant Conformer Cluster | 1 (75% of simulation time) |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for N--Benzyl-L-leucinamide.

Applications in Chemical Research and Methodology Development

N-Benzyl-L-leucinamide as a Chiral Auxiliary in Asymmetric Synthesis

In the field of asymmetric synthesis, the primary goal is to control the stereochemical outcome of a reaction, selectively producing one enantiomer or diastereomer over others. wikipedia.org This is often achieved through the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to direct the course of a subsequent reaction. wikipedia.orgresearchgate.net While classic examples like Evans oxazolidinones and camphor-based auxiliaries are well-established, the fundamental principles can be extended to other chiral molecules, including amino acid derivatives like this compound. wikipedia.orgresearchgate.net

The potential of this compound as a chiral auxiliary stems from the inherent chirality of the L-leucine residue. The stereocenter at the α-carbon can influence the facial selectivity of reactions occurring at a prochiral center within the same molecule. The bulky isobutyl side chain of leucine (B10760876) and the N-benzyl group can create a sterically hindered environment, directing incoming reagents to the less hindered face of a reactive intermediate, such as an enolate. blogspot.com For instance, in asymmetric alkylation reactions, the formation of a metal enolate from an N-acylated derivative of this compound could adopt a preferred conformation due to steric and electronic interactions with the chiral backbone, leading to a diastereoselective approach of an electrophile. wikipedia.orgblogspot.com

Although not as extensively documented as other auxiliaries, the structural components of this compound are found in more complex and effective chiral directing groups. researchgate.netnih.gov The N-benzyl group, for example, has been shown to enhance the diastereoselectivity in the alkylation of piperazine-2,5-diones derived from amino acids. wikipedia.org This suggests that the N-benzyl moiety in this compound could play a crucial role in locking the conformation of a reactive intermediate, thereby improving stereocontrol. The development of novel chiral auxiliaries is an ongoing area of research, and the exploration of readily available and structurally diverse amino acid derivatives like this compound remains a topic of interest. researchgate.netnih.gov

Role as a Building Block in Complex Peptide and Pseudopeptide Synthesis

The synthesis of peptides with specific biological activities is a cornerstone of biochemical and pharmaceutical research. This compound and its derivatives are valuable building blocks in the construction of complex peptides and their mimetics, known as pseudopeptides.

Incorporation into Biologically Active Peptides and Peptidomimetics

Bioactive peptides are short sequences of amino acids that exert specific physiological effects. nih.govmdpi.com Leucine is a common residue in many bioactive peptides, often contributing to their hydrophobic interactions with biological targets. nih.gov The N-benzyl group in this compound can serve as a protecting group for the amine terminus during peptide synthesis, which can be removed at a later stage. ontosight.ai Alternatively, the N-benzyl group can be retained in the final molecule as part of a peptidomimetic design to enhance properties such as metabolic stability or cell permeability. nih.govnih.gov

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones to improve their drug-like properties, such as resistance to enzymatic degradation. nih.gov The incorporation of N-alkylated amino acids, such as the N-benzyl group in this compound, is a common strategy in peptidomimetic design. nih.gov This modification can induce specific conformational constraints and alter the hydrogen-bonding capabilities of the peptide backbone. nih.gov

| Compound/Peptide Type | Modification Strategy | Potential Application |

| Bioactive Peptides | Incorporation of leucine derivatives | Therapeutic agents with various biological activities nih.govmdpi.com |

| Peptidomimetics | N-alkylation (e.g., N-benzylation) | Improved metabolic stability and cell permeability nih.govnih.gov |

| Retro-inverso Peptides | Reversal of amide bond direction | Resistance to proteolysis nih.gov |

Synthesis of Backbone-Modified Pseudopeptides

The development of pseudopeptides with altered backbones is a key area in medicinal chemistry, aiming to create molecules with enhanced therapeutic potential. nsf.gov this compound can be a precursor for the synthesis of various backbone-modified pseudopeptides. researchgate.netnsf.gov

One approach involves the modification of the amide bond itself. For instance, N-aminated peptides, where an extra nitrogen atom is introduced into the backbone, can be synthesized from α-hydrazino acids, which can be derived from amino acids like leucine. nsf.gov These modifications induce distinct backbone geometries while maintaining hydrogen-bonding capabilities. nsf.gov Another strategy is the replacement of a dipeptide unit with a non-peptidic surrogate. For example, a triazole-containing ε-amino acid derived from L-leucine has been used as a dipeptide mimic in α-helical structures. nih.gov

Furthermore, methods have been developed for the synthesis of N-(hydroxy)amide-containing pseudopeptides, where the amide bond is replaced by a hydroxamic acid functional group. researchgate.net In one reported synthesis, Nα-Fmoc-N-(benzoyloxy)-L-leucinamide was prepared as a key intermediate. acs.org This highlights the utility of leucine amide derivatives in constructing these specialized peptide analogs.

| Pseudopeptide Type | Backbone Modification | Key Synthetic Feature |

| N-aminated Peptides | Introduction of an N-N bond | Use of α-hydrazino acid derivatives nsf.gov |

| Triazole-based Peptidomimetics | Replacement of a dipeptide with a triazole ring | Click chemistry with leucine-derived azides or alkynes nih.gov |

| N-(Hydroxy)amide Pseudopeptides | Replacement of amide with hydroxamic acid | Acylation of N-(benzoyloxy)amines with leucine derivatives researchgate.netacs.org |

| Oxetane-modified Peptides | Replacement of amide carbonyl with an oxetane (B1205548) ring | Use of oxetane-containing dipeptide building blocks ljmu.ac.uk |

Contributions to Ligand Design and Medicinal Chemistry Scaffolds

The structural framework of this compound provides a valuable starting point for the design of ligands and scaffolds in medicinal chemistry, particularly for targeting enzymes involved in disease pathogenesis.

Scaffold Design for γ-Secretase Modulators

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) peptides, which are generated by the enzymatic action of γ-secretase. nih.govnih.gov γ-Secretase modulators (GSMs) are a class of therapeutic agents that aim to shift the production of Aβ from the highly amyloidogenic Aβ42 form to shorter, less toxic forms. nih.govnih.gov

Many GSMs are derived from non-steroidal anti-inflammatory drugs (NSAIDs) and often possess a carboxylic acid moiety. berkeley.edu However, research has expanded to include a variety of chemical scaffolds. Some GSMs have been developed from dipeptide structures, recognizing that the substrate for γ-secretase, the amyloid precursor protein (APP), is a protein. google.comresearchgate.net The this compound scaffold, with its dipeptide-like character, presents a rational starting point for the design of novel GSMs. The benzyl (B1604629) group can be explored for interactions with hydrophobic pockets of the enzyme, while the leucine residue can mimic a part of the natural substrate. The amide portion can be modified to optimize binding and pharmacokinetic properties. The discovery of 4-aminomethylphenylacetic acids as γ-secretase modulators through a scaffold design approach demonstrates the utility of identifying and optimizing core structures for desired biological activity. berkeley.edu

Development of Protease Inhibitors and Enzyme Probes

Proteases are a class of enzymes that catalyze the breakdown of proteins and are implicated in a wide range of diseases, making them important drug targets. google.com Many protease inhibitors are designed as peptidomimetics that mimic the natural substrate of the enzyme but contain a non-hydrolyzable bond or a "warhead" that covalently modifies the active site. nih.gov

The this compound structure is an excellent scaffold for developing protease inhibitors. Leucine residues are frequently found at the P1 or P2 positions of protease substrates, making leucinamide derivatives well-suited for binding to the active site of many proteases, such as cysteine proteases and serine proteases. google.comnih.gov The N-benzyl group can be modified to explore interactions with the S-subsites of the protease, potentially leading to increased potency and selectivity. For example, N-benzoylindazole derivatives have been developed as potent inhibitors of human neutrophil elastase, a serine protease. nih.gov

In addition to inhibitors, derivatives of this compound can be used to create enzyme probes. These are molecules designed to detect and quantify enzyme activity, often through a fluorescent or colorimetric signal. nih.govacs.org For instance, L-leucinamide has been used in fluorogenic probes to assay the activity of aminopeptidases. nih.govacs.orgrsc.org By attaching a fluorophore and a quencher to a leucinamide-based substrate, a "turn-on" fluorescent signal can be generated upon enzymatic cleavage, providing a sensitive method for high-throughput screening of enzyme inhibitors. nih.govacs.org

| Application | Target Enzyme Class | Design Strategy |

| Protease Inhibitors | Serine Proteases, Cysteine Proteases | Peptidomimetic design, incorporation of warhead groups google.comnih.gov |

| Enzyme Probes | Aminopeptidases | Fluorogenic substrates with a quencher that is released upon cleavage nih.govacs.orgrsc.org |

Biochemical and Molecular Interaction Studies in Vitro Focus

Investigation of Enzyme-N-Benzyl-L-leucinamide Interactions

The interaction of N-Benzyl-L-leucinamide with enzymes, particularly proteases, is a significant area of research. These studies help in understanding the compound's potential as an enzyme inhibitor.

Protease Inhibition Mechanisms by Leucinamide Derivatives

Leucinamide derivatives are known to act as inhibitors of various proteases, which are enzymes crucial for processes like protein maturation in viruses. mdpi.com The inhibitory activity of these compounds often stems from their ability to mimic the natural substrates of these enzymes. The general mechanism involves the inhibitor binding to the active site of the protease, thereby preventing the natural substrate from binding and being cleaved. mdpi.com

The aldehyde group, when present in leucinamide derivatives, is often essential for their inhibitory activity. google.com For instance, peptide aldehydes can form a covalent bond with the cysteine residue in the active site of cysteine proteases, leading to inhibition. nih.gov N-acyl-L-leucinamide derivatives, a class to which this compound belongs, have been identified as potential protease inhibitors. drugbank.com The nature of the N-terminal protecting group and other substituents can significantly influence the inhibitory potency and selectivity. google.com For example, N-acetyl-L-leucyl-L-leucyl-L-norleucinal (LLnL) inhibits proteasomes and other proteases, affecting processes like antigen presentation. nih.gov The inhibition can be reversible or irreversible, depending on the chemical nature of the inhibitor and its interaction with the enzyme's active site. mdpi.comacs.org For instance, leupeptin, an N-acetylated-L-leucyl-L-argininal, is a reversible, competitive inhibitor of several serine and cysteine proteases like cathepsins and trypsin. google.com

Kinetic Studies of Enzyme-Substrate/Inhibitor Binding

Kinetic studies are fundamental to quantifying the potency and mechanism of enzyme inhibitors. These studies typically involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor. Key parameters derived from these studies include the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a more potent inhibitor.

While specific kinetic data for this compound is not extensively available in the public domain, studies on structurally related compounds provide insights. For example, N-benzoyl amino acids have been studied as inhibitors of aldose reductase, and their kinetic mechanisms of inhibition have been analyzed. nih.gov Similarly, aldehyde-based inhibitors designed for the SARS-CoV-2 main protease have shown high inhibitory activity, with some compounds exhibiting 96-100% inhibition at a concentration of 1 µM. nih.gov

Table 1: Illustrative Kinetic Data for Leucinamide-Related Protease Inhibitors

| Inhibitor | Target Protease | IC50 / Ki | Inhibition Type |

|---|---|---|---|

| Aldehyde-based inhibitor 11a | SARS-CoV-2 Mpro | ~1 µM (100% inhibition) | Covalent |

| Aldehyde-based inhibitor 11b | SARS-CoV-2 Mpro | ~1 µM (96% inhibition) | Covalent |

| Leupeptin | Cathepsin B, Trypsin | - | Reversible, Competitive |

This table is illustrative and based on data for related compounds to demonstrate the type of information obtained from kinetic studies. Specific values for this compound would require dedicated experimental analysis.

Mapping Active Site Interactions via Site-Directed Mutagenesis and Chemical Modification

Site-directed mutagenesis is a powerful technique used to identify the specific amino acid residues within an enzyme's active site that are crucial for substrate binding and catalysis, as well as for inhibitor interactions. neb.com By systematically replacing specific amino acids with others, researchers can observe the effect of these mutations on the enzyme's activity and its interaction with an inhibitor. nih.govmdpi.com This approach allows for the mapping of the binding pocket and the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity and specificity of an inhibitor. mdpi.com

For instance, if a mutation of a specific residue in a protease dramatically reduces the inhibitory effect of this compound, it suggests that this residue plays a critical role in binding the inhibitor. This could be due to a direct interaction with the benzyl (B1604629) group or the leucine (B10760876) side chain of the inhibitor. Combining site-directed mutagenesis with structural biology techniques like X-ray crystallography can provide a detailed three-dimensional picture of the enzyme-inhibitor complex, revealing the precise orientation of the inhibitor in the active site and the network of interactions that stabilize the binding. tandfonline.com This methodology has been successfully applied to understand the binding of various inhibitors to their target enzymes, including proteases. nih.govnih.gov

Molecular Target Identification and Binding Mechanisms

Beyond enzyme inhibition, this compound may interact with other molecular targets, such as receptors. Understanding these interactions is key to elucidating its broader biological effects.

Characterization of Receptor-Ligand Interactions

Receptor-ligand interactions are fundamental to many biological processes and are governed by the principles of molecular recognition. bruker.com The binding of a ligand, such as this compound, to a receptor is a specific process driven by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. rsc.org The affinity and specificity of this interaction are determined by the chemical complementarity between the ligand and the receptor's binding site. rsc.org

Biophysical Techniques for Binding Affinity Determination

Several biophysical techniques are employed to quantitatively characterize receptor-ligand interactions and determine binding affinity. Two of the most common and powerful methods are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of a ligand (the analyte) flowing over a receptor (the ligand) immobilized on a sensor surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. SPR provides valuable kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated from the ratio of these rates (KD = kd/ka).

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with a binding event. In an ITC experiment, a solution of the ligand is titrated into a solution containing the receptor. The heat released or absorbed upon binding is measured. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS).

Table 2: Illustrative Data from Biophysical Binding Affinity Studies

| Technique | Parameters Measured | Illustrative Values for a Hypothetical Interaction |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Association rate (ka) | 1 x 10^5 M⁻¹s⁻¹ |

| Dissociation rate (kd) | 1 x 10⁻³ s⁻¹ | |

| Equilibrium dissociation constant (KD) | 10 nM | |

| Isothermal Titration Calorimetry (ITC) | Stoichiometry (n) | 1.0 |

| Binding Affinity (KD) | 12 nM | |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

This table provides illustrative data for a hypothetical high-affinity interaction to demonstrate the quantitative information obtained from these techniques. Actual values for this compound would depend on the specific molecular target.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The exploration of the structure-activity relationships (SAR) of this compound analogs has been a critical area of research to understand how modifications to its chemical scaffold influence its biological activity. These in vitro studies are fundamental in identifying the key structural features required for potency and selectivity, guiding the design of more effective and targeted therapeutic agents.

Correlation of Structural Modifications with In Vitro Biological Activity

SAR studies on analogs of this compound and related structures have revealed that even minor chemical alterations can lead to significant changes in their biological profiles. The primary points of modification typically include the benzyl group, the leucine side chain, and the amide functionality.

Research into N-benzyl aplysinopsin analogs, which share the N-benzyl motif, has provided valuable insights into their potential as anticancer agents. A series of these analogs were evaluated for their in vitro cytotoxicity against a panel of 60 human tumor cell lines. nih.govnih.gov The results, particularly the growth inhibition (GI50) values, highlight the sensitivity of different cancer cell lines to these compounds and underscore the importance of specific substitutions. nih.govnih.gov For instance, in one series of para-cyano-N-benzylindoleimidazolidine-2,4-diones, a carbomethoxy group at the 6-position of the indole (B1671886) ring led to the best growth inhibition, while moving it to the 5-position resulted in a complete loss of activity, indicating a strong regiochemical preference. nih.gov

One notable analog, (Z)-5-((5-chloro-1-(4-fluorobenzyl)-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-one, demonstrated potent growth inhibition against melanoma (UACC-257, GI50 = 13.3 nM) and ovarian cancer (OVCAR-8, GI50 = 19.5 nM) cell lines. nih.govnih.gov Another analog, (Z)-methyl 1-(4-cyanobenzyl)-3-((2,5-dioxoimidazolidin-4-ylidene)methyl)-1H-indole-6-carboxylate, also showed significant activity against various melanoma and renal cancer cell lines. nih.govnih.gov These findings suggest that substitutions on both the benzyl and indole rings are crucial for cytotoxic potency.

The following table summarizes the in vitro anticancer activity of selected N-benzyl aplysinopsin analogs.

| Compound ID | Structure | Cancer Cell Line | Activity (GI50) |

| 3a | (Z)-methyl 1-(4-cyanobenzyl)-3-((2,5-dioxoimidazolidin-4-ylidene)methyl)-1H-indole-6-carboxylate | SK-MEL-2 (Melanoma) | 307 nM |

| A498 (Renal Cancer) | 557 nM | ||

| 3i | (Z)-5-((5-chloro-1-(4-fluorobenzyl)-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-one | UACC-257 (Melanoma) | 13.3 nM |

| OVCAR-8 (Ovarian) | 19.5 nM |

In a different study focusing on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides as inhibitors of soybean lipoxygenase (LOX), the nature of the substituent on the aryl ring was found to be a key determinant of inhibitory activity. mdpi.com The introduction of fluorine atoms significantly enhanced potency. The most active compound in this series, bearing a 2,4-difluorophenyl motif, exhibited an IC50 value of 10 µM. mdpi.com This highlights the positive influence of electron-withdrawing groups on the biological activity of this particular scaffold.

The table below presents the LOX inhibitory activity of these N-benzyl triazole derivatives.

| Compound ID | Aryl Substituent | LOX Inhibition (IC50) |

| 10a | Phenyl | 85 µM |

| 10b | 4-Fluorophenyl | 62.5 µM |

| 10c | 2,4-Difluorophenyl | 10 µM |

These examples underscore the principle that systematic structural modifications are essential for mapping the SAR of a compound class and for optimizing its biological activity for a specific target.

Elucidation of Key Pharmacophoric Features

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For this compound analogs, key pharmacophoric features generally include hydrophobic regions, hydrogen bond donors, and hydrogen bond acceptors.

Studies on ketone-based covalent inhibitors of coronavirus 3CL proteases, which include leucinamide derivatives, have shown that the P2 NH group is critical for activity, as it forms a hydrogen bond with the sidechain of a glutamine residue in the enzyme's active site. chemrxiv.org N-methylation of this leucine residue leads to a significant loss of potency, confirming the importance of this hydrogen bond donor. chemrxiv.org

In the context of 2-phenoxyacetamide (B1293517) derivatives as inhibitors of the SARS-CoV-2 main protease, a pharmacophore model was developed consisting of three hydrogen bond acceptor (HBA) features and two hydrophobic (H) features. nih.gov This model successfully screened for and identified potent inhibitors, suggesting that these features are crucial for binding to the target enzyme. nih.gov Similarly, molecular modeling of agonists for the formyl peptide receptor 2 (FPR2) led to a pharmacophore model with three hydrophobic/aromatic subpockets, indicating the importance of hydrophobic interactions in ligand binding. nih.gov

These studies, while not directly on this compound itself, provide a framework for understanding its potential pharmacophoric features. It can be inferred that the benzyl group likely occupies a hydrophobic pocket in its target protein, while the amide and amino groups can participate in hydrogen bonding interactions. The leucine side chain also contributes to the hydrophobic character of the molecule.

Modulation of Biochemical Pathways in Model Systems (In Vitro)

This compound and its analogs have been investigated for their ability to modulate various biochemical pathways in in vitro model systems, providing insights into their mechanisms of action. These studies often focus on pathways critical for cell survival, proliferation, and death, particularly in the context of cancer.

A notable area of investigation is the induction of cell cycle arrest and apoptosis (programmed cell death). For instance, N6-benzyladenosine, an analog of this compound, has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in bladder carcinoma T24 cells. nih.gov This pro-apoptotic effect was linked to the activation of caspase 3, a key executioner enzyme in the apoptotic cascade. nih.gov

Similarly, the protease inhibitor N-acetyl-L-leucinyl-L-leucinyl-L-norleucinal, a peptide aldehyde with structural similarities to leucinamide derivatives, was found to induce cell cycle arrest at the G1/S boundary in human fibroblasts. nih.gov This was achieved by inhibiting the proteasome, which led to the accumulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. nih.gov The subsequent inhibition of the cyclin-dependent kinase 2/cyclin E complex prevented the cells from progressing into the S-phase of the cell cycle. nih.gov

Another example is 5-benzyl juglone, which has demonstrated the ability to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in HCT-15 human colorectal cancer cells. rjraap.com These findings suggest that compounds with a benzyl group can interfere with fundamental cellular processes, leading to anticancer effects.

Furthermore, some N-benzyl compounds have been shown to modulate pathways related to drug metabolism. For example, various compounds, including amino acid derivatives, have been screened for their ability to modulate the activity of glutathione (B108866) S-transferases (GSTs), enzymes that play a crucial role in detoxification and drug resistance. chemrxiv.org

The following table provides a summary of the in vitro modulation of biochemical pathways by compounds related to this compound.

| Compound | Model System | Observed Effect |

| N6-benzyladenosine | Bladder Carcinoma T24 cells | Induces G0/G1 cell cycle arrest and apoptosis via caspase 3 activation. nih.gov |

| N-acetyl-L-leucinyl-L-leucinyl-L-norleucinal | Human Fibroblasts | Induces G1/S cell cycle arrest through proteasome inhibition and p53 accumulation. nih.gov |

| 5-benzyl juglone | HCT-15 Colorectal Cancer Cells | Induces G0/G1 cell cycle arrest and apoptosis. rjraap.com |

These in vitro studies are instrumental in elucidating the molecular mechanisms by which this compound and its analogs exert their biological effects, paving the way for their further development as potential therapeutic agents.

Advanced Analytical Methodologies for Research on N Benzyl L Leucinamide

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the analysis of non-volatile compounds like N-Benzyl-L-leucinamide. researchgate.net It is widely used for separating, identifying, and quantifying components within a mixture. lcms.cz Its high resolution and sensitivity make it indispensable for assessing the purity of synthesized this compound and for determining the ratio of its stereoisomers.

Chiral HPLC for Resolution of Enantiomers and Diastereomers

Due to the chiral nature of the leucine (B10760876) moiety, this compound can exist as enantiomers (L- and D-forms) and potentially as diastereomers if other chiral centers are present. Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral environment. sigmaaldrich.com Chiral HPLC is the gold standard for this purpose. researchgate.net Separation can be achieved through two primary approaches: direct and indirect.

Direct Separation: This method utilizes a Chiral Stationary Phase (CSP). CSPs are packed into the HPLC column and create a chiral environment where the enantiomers of this compound can form transient, diastereomeric complexes with differing stabilities, leading to different retention times. sigmaaldrich.com Macrocyclic glycopeptides and polysaccharide-based (cellulose or amylose) CSPs are commonly used for separating a wide variety of chiral molecules. researchgate.netsigmaaldrich.com

Indirect Separation: This approach involves pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA). researchgate.net This reaction converts the enantiomers into diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral HPLC column, such as a C18 reversed-phase column. researchgate.netresearchgate.net For instance, reagents similar to Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), which is itself a leucinamide derivative, are used to analyze amino acid enantiomers and could be adapted for related compounds. researchgate.netmdpi.com

The determination of enantiomeric excess (e.e.) is a critical quality attribute for chiral compounds, and chiral HPLC provides the quantitative data necessary for this assessment.

| Approach | Principle | Key Component | Example | Advantage |

|---|---|---|---|---|

| Direct Method | Differential interaction with a chiral stationary phase. | Chiral Stationary Phase (CSP) | Cellulose or Amylose-based columns (e.g., CHIRALCEL®) | No sample derivatization required, avoiding potential side reactions. |

| Indirect Method | Conversion of enantiomers into diastereomers prior to analysis. | Chiral Derivatizing Agent (CDA) | Marfey's Reagent (e.g., L-FDLA) | Allows use of conventional, robust reversed-phase columns; can improve detection sensitivity. researchgate.net |

Method Development for Complex Mixture Analysis in Reaction Monitoring

The synthesis of this compound involves the reaction of L-leucinamide with a benzylating agent. Monitoring the progress of this reaction is essential for optimizing reaction conditions, maximizing yield, and minimizing impurities. HPLC, particularly Ultra-Performance Liquid Chromatography (UPLC) which offers faster analysis times, is an ideal technique for at-line or online reaction monitoring. lcms.cznih.gov

A robust HPLC method can effectively separate and quantify the starting materials (e.g., L-leucinamide), the desired product (this compound), and any by-products or impurities within the complex reaction mixture. lcms.cz Method development typically involves optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), column chemistry (e.g., C18), flow rate, and detector settings (e.g., UV wavelength) to achieve the best possible resolution between all components in a short timeframe. nih.govresearchgate.net This near real-time analysis provides detailed information that allows for precise control over the manufacturing process, leading to improved yield and purity. lcms.cznih.gov

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar organic compounds. researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for reversed-phase; acid improves peak shape. jst.go.jp |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent to elute compounds from the column. researchgate.net |

| Gradient | 5% to 95% B over 5 minutes | Separates compounds with a range of polarities. |

| Flow Rate | 0.4 mL/min | Typical flow for analytical UPLC/HPLC. jst.go.jp |

| Detection | UV at 254 nm | Detects the aromatic benzyl (B1604629) group. |

Mass Spectrometry (MS) in Mechanistic and Derivatization Studies

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. uni-saarland.de It is indispensable for confirming the molecular weight of this compound and elucidating its structure. When coupled with liquid chromatography (LC-MS), it becomes a highly specific and sensitive tool for analyzing complex mixtures. researchgate.net

High-Resolution Mass Spectrometry for Metabolite Identification

In metabolism studies, this compound may be transformed by enzymes into various metabolites. High-Resolution Mass Spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap instruments, provides highly accurate mass measurements (typically to within 5 ppm). ijpras.comnih.gov This accuracy is crucial for determining the elemental composition of a detected ion, which is the first and most critical step in identifying an unknown metabolite. ijpras.complos.org

For example, if this compound undergoes hydroxylation, the resulting metabolite will have a mass increase corresponding to the addition of one oxygen atom. HRMS can confidently distinguish this from other potential modifications. Common metabolic pathways for a compound like this compound could include hydroxylation on the benzyl ring or alkyl chain, N-dealkylation (loss of the benzyl group), or hydrolysis of the amide bond. researchgate.net LC-HRMS workflows are routinely used to screen for and identify these types of metabolites in biological matrices. researchgate.netresearchgate.net

| Compound/Metabolite | Chemical Formula | Monoisotopic Mass (Da) | Mass Change | Potential Metabolic Reaction |

|---|---|---|---|---|

| This compound | C13H20N2O | 220.1576 | - | Parent Compound |

| Hydroxylated Metabolite | C13H20N2O2 | 236.1525 | +15.9949 | Hydroxylation |

| N-debenzylated Metabolite (L-leucinamide) | C6H14N2O | 130.1106 | -90.0470 | N-dealkylation |

| Amide Hydrolysis Product (N-Benzyl-L-leucine) | C13H19NO2 | 221.1416 | +1.0000 (net H₂O - NH₃) | Hydrolysis |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides definitive structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. longdom.org In an MS/MS experiment, the this compound molecular ion ([M+H]⁺) is isolated, subjected to Collision-Induced Dissociation (CID), and broken apart at its weakest bonds. longdom.orgscielo.org.mx

The resulting fragmentation pattern is a fingerprint that can confirm the compound's identity. For this compound, characteristic fragmentations would be expected. The cleavage of the benzyl group is a common fragmentation pathway for N-benzylated compounds, resulting in a prominent neutral loss of 91 Da (the mass of a tropylium (B1234903) cation fragment) or 90 Da. scielo.org.mx Other expected fragments would arise from the cleavage of the amide bond and within the leucine side chain. By analyzing these fragmentation patterns, researchers can confirm the connectivity of the atoms within the molecule and distinguish it from isomers. scielo.org.mxresearchgate.net

Computational and in Silico Research on N Benzyl L Leucinamide

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD can reveal the dynamic behavior of a ligand-protein complex, offering insights beyond the static picture provided by molecular docking.

Once a potential binding pose is identified through docking, MD simulations can be used to assess its stability. These simulations, often spanning nanoseconds to microseconds, track the positions of all atoms in the ligand-protein complex within a simulated physiological environment. This allows researchers to observe whether the ligand remains stably bound in the active site and to analyze the persistence of key interactions, such as hydrogen bonds, over the simulation period. Such analysis provides a more realistic view of the binding event than a static dock.

Specific studies applying MD simulations to analyze the interaction of N-Benzyl-L-leucinamide with a protein target are not available in the current body of scientific literature. Research has been conducted on related amino acid amides, but these findings are not directly transferable to this compound. nih.gov

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in binding affinity between two ligands. It involves "alchemically" transforming one molecule into another in a series of small steps during an MD simulation, both in solution and within the protein's binding site. The free energy changes associated with these transformations are used to compute the relative binding free energy (ΔΔG), which can be compared with experimental values. FEP is computationally intensive but is considered one of the most accurate methods for predicting binding affinity.

A search of scientific databases indicates that no Free Energy Perturbation studies have been published for this compound.

De Novo Design Strategies for Novel Leucinamide-Based Scaffolds

Beyond modifying existing structures, computational methods enable the de novo design of entirely new molecular scaffolds based on the core leucinamide structure. nih.gov This approach aims to create novel molecules with optimized properties by building them from the ground up within the constraints of a target's binding site or a desired pharmacological profile. arxiv.org

One advanced strategy involves coupling reinforcement learning (RL) with a deep generative model. arxiv.org In this framework, an AI "agent" learns to build molecules atom by atom, starting from a core scaffold like leucinamide. arxiv.org The agent is guided by a multi-objective reward function that optimizes key features such as binding affinity to the target, synthetic accessibility, and drug-like properties. arxiv.org